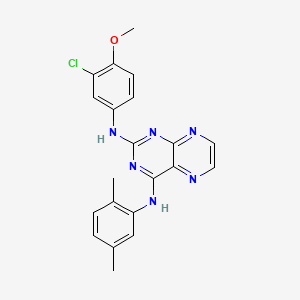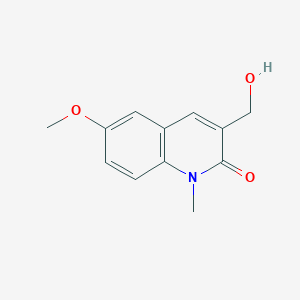
3-(羟甲基)-6-甲氧基-1-甲基喹啉-2(1H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields .
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .科学研究应用
1. 抗癌潜力
研究表明,喹啉酮的衍生物,包括与 3-(羟甲基)-6-甲氧基-1-甲基喹啉-2(1H)-酮 相似的化合物,表现出显著的抗癌活性。例如,与喹啉酮结构相关的甲氧基取代的 3-甲酰-2-苯基吲哚被发现可以抑制微管蛋白聚合,这是细胞分裂中的一个关键过程,表明它们作为抗癌剂的潜力 (Gastpar, Goldbrunner, Marko, & von Angerer, 1998)。此外,喹啉酮的特定羟基和甲氧基衍生物已显示出对各种癌细胞系的功效,包括乳腺癌 (Chou et al., 2010)。
2. 神经保护作用
研究表明,与 3-(羟甲基)-6-甲氧基-1-甲基喹啉-2(1H)-酮 相似的化合物,例如 1-甲基-1,2,3,4-四氢异喹啉及其衍生物,具有神经保护特性。这些化合物已显示出降低神经毒性的功效,并且可能在治疗帕金森病等神经系统疾病方面具有潜力 (Okuda, Kotake, & Ohta, 2003)。
3. 抗菌和抗真菌特性
异喹啉生物碱与 3-(羟甲基)-6-甲氧基-1-甲基喹啉-2(1H)-酮 在结构上相似,已被发现具有很强的抗菌和抗真菌活性。这表明这些化合物在治疗各种细菌和真菌感染中具有潜在用途 (Ma et al., 2017)。
4. 治疗利什曼病的潜力
与 3-(羟甲基)-6-甲氧基-1-甲基喹啉-2(1H)-酮 在结构上相似的 6-甲氧基-4-甲基-8-氨基喹啉的衍生物,在治疗寄生虫病利什曼病方面表现出显著的活性。这突出了这些化合物在寄生虫学中的潜在治疗应用 (Kinnamon, Steck, Loizeaux, Hanson, Chapman, & Waits, 1978)。
5. 癌症诊断的潜力
与 3-(羟甲基)-6-甲氧基-1-甲基喹啉-2(1H)-酮 在结构上相似的化合物已被研究其在诊断人类癌细胞、组织和肿瘤中的潜力。这些化合物与癌细胞的特定相互作用表明它们在诊断工具的开发中很有用 (Alireza, Jennifer, & Caissutti Angela, 2019)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
3-(hydroxymethyl)-6-methoxy-1-methylquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-13-11-4-3-10(16-2)6-8(11)5-9(7-14)12(13)15/h3-6,14H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKAOIYWXLMZGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C=C(C1=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2692503.png)

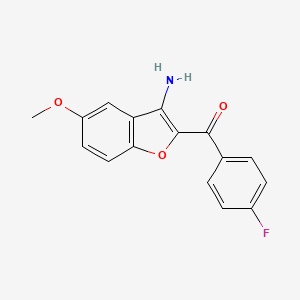
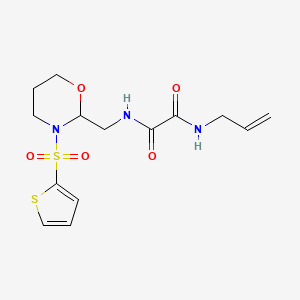
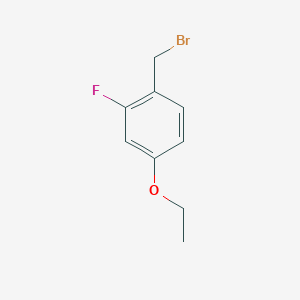
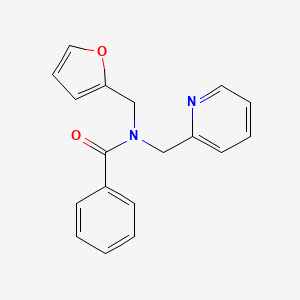
![2-((4-(tert-butyl)phenyl)sulfonyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2692514.png)
![(3-Methylimidazol-4-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2692516.png)
![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B2692517.png)
![(2,4-dimethylphenyl)(1,1-dioxido-4-(4-(trifluoromethoxy)phenyl)-4H-benzo[b][1,4]thiazin-2-yl)methanone](/img/structure/B2692519.png)
![2-((2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2692520.png)
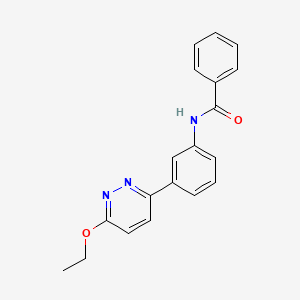
![1-(tert-butyl)-6-butyl-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2692524.png)
